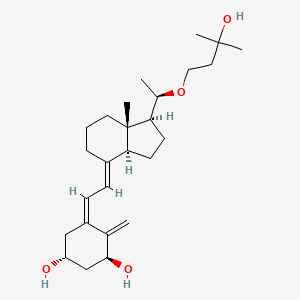
1alpha,25-dihydroxy-22-oxa-20-epivitamin D3/1alpha,25-dihydroxy-22-oxa-20-epicholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves the modification of the side chain skeleton of vitamin D3The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high yield and purity. The production is carried out in controlled environments to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various analogues of vitamin D3 with modified biological activities. These derivatives are used in research to study the effects of structural changes on the compound’s activity .
Wissenschaftliche Forschungsanwendungen
1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D3 analogues.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Explored for its potential in treating diseases such as cancer, where it can induce differentiation of cancer cells without causing hypercalcemia.
Industry: Utilized in the development of new therapeutic agents and in the study of vitamin D3 metabolism.
Wirkmechanismus
The mechanism of action of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves binding to the vitamin D receptor (VDR). This binding activates the receptor, which then interacts with specific DNA sequences to regulate the expression of target genes. The compound’s ability to induce differentiation without causing hypercalcemia is attributed to its selective activation of pathways involved in cell differentiation and immune regulation .
Vergleich Mit ähnlichen Verbindungen
- 1alpha,25-dihydroxy-24a,24b-dihomo-23-oxa-20-epivitamin D3
- 1alpha,25-dihydroxy-26,27-dimethyl-22,22,23,23-tetradehydro-24a-homo-20-epivitamin D3
Comparison: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 is unique in its ability to induce differentiation without causing hypercalcemia. This sets it apart from other vitamin D3 analogues, which often have limited therapeutic use due to their hypercalcemic effects. The structural modifications in 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 allow for selective activation of beneficial pathways, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C26H42O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22-,23+,24+,26-/m1/s1 |
InChI-Schlüssel |
DTXXSJZBSTYZKE-CHKZDQNGSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




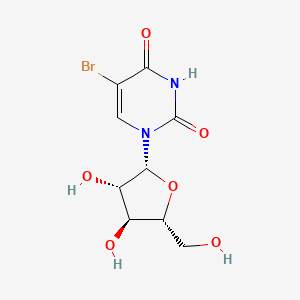
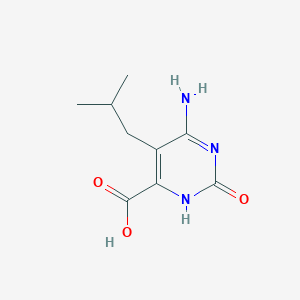
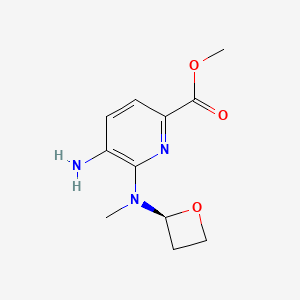
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
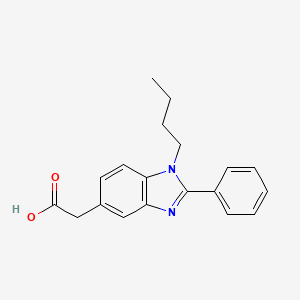
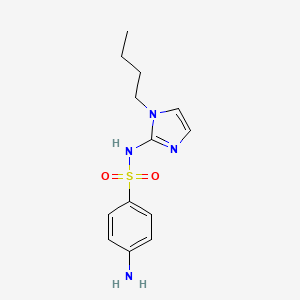

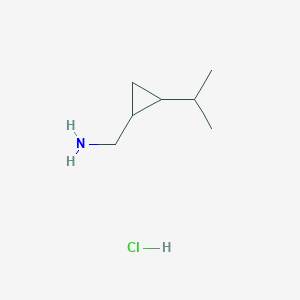
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)


